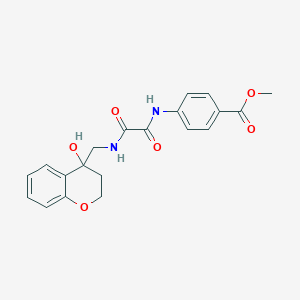

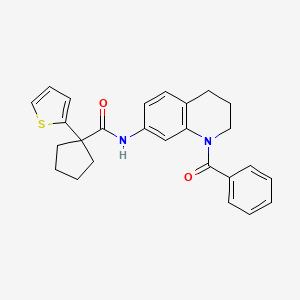

4-((2-(4-甲氧基苯基)乙基磺酰胺基)甲基)哌啶-1-羧酸苯酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenyl 4-((2-(4-methoxyphenyl)ethylsulfonamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities and chemical properties. Research has focused on the synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties of such compounds to explore their utility in various scientific domains.

Synthesis Analysis

The synthesis of related sulfonamide derivatives and piperidine-based compounds involves multiple steps, including acylation, sulfonation, and substitution processes. For example, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in certain pharmaceuticals, demonstrates the complexity of such synthetic routes, achieving a total yield of 20.2% through optimized methods (Wang et al., 2015).

Molecular Structure Analysis

The molecular and crystal structures of compounds containing piperidine and phenyl groups are often characterized by X-ray diffraction analysis, revealing significant details about their conformation and the impact of hydrogen bonds on molecular packing in crystals. For instance, studies on related compounds have shown the role of hydrogen bonding and C-H…π interactions in stabilizing the crystal structure, indicating the importance of molecular structure analysis in understanding the properties of such chemicals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving piperidine-based compounds can include conjugate additions, intramolecular acylation, and alkylation, leading to a variety of products with potential biological activities. The reactivity and selectivity of these reactions are critical for the development of compounds with desired properties and activities. The synthesis and evaluation of N'-(Aryl/alkylsulfonamido)-1-(phenylsulfonyl) piperidine-4-carbohydrazide derivatives, for instance, highlight the versatility of chemical reactions in producing compounds with significant acetylcholinesterase and butyrylcholinesterase inhibition activities (Khalid et al., 2014).

科学研究应用

非法芬太尼制造中的前体

该化合物是用于非法芬太尼制造中最常见合成路线的前体之一 . 芬太尼是一种强效的合成阿片类药物,对北美的阿片类药物危机做出了重大贡献 .

神经保护和抗神经炎药物

三唑-嘧啶杂化物,可能包括该化合物,已因其神经保护和抗神经炎特性而被研究 . 这些化合物已在降低人神经细胞内质网(ER)应激和凋亡标志物的表达方面显示出有希望的结果 .

抗增殖活性

苯甲酰胺衍生物,可能包括该化合物,已因其抗增殖活性而被研究 . 这些化合物正在被研究作为组蛋白脱乙酰酶(HDAC)的潜在抑制剂,HDAC是一种在基因表达调控中起关键作用的酶 .

PROTAC 开发

该化合物可能用作开发蛋白降解靶向嵌合体(PROTAC)的半柔性连接体 . PROTAC 是一类通过诱导细胞内特定蛋白质降解而发挥作用的药物 .

选择性雌激素受体调节剂 (SERMs)

与该化合物类似的化合物因其作为选择性雌激素受体调节剂 (SERMs) 的作用而被研究 . SERMs 是一类作用于雌激素受体并用于治疗乳腺癌和骨质疏松症的药物 .

作用机制

The mechanism of action of similar compounds has been studied. For instance, the molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

安全和危害

未来方向

属性

IUPAC Name |

phenyl 4-[[2-(4-methoxyphenyl)ethylsulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O5S/c1-28-20-9-7-18(8-10-20)13-16-30(26,27)23-17-19-11-14-24(15-12-19)22(25)29-21-5-3-2-4-6-21/h2-10,19,23H,11-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEIOGGCMOXXJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2486566.png)

![1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B2486569.png)

![2-[[3-Cyano-6-(2-furanyl)-4-(trifluoromethyl)-2-pyridinyl]thio]propanoic acid ethyl ester](/img/structure/B2486570.png)

![4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2486575.png)